1-(3,4-Dimethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one

IMPDH Inhibition Immunosuppression Antiviral Research

1-(3,4-Dimethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a synthetic, 1,3,3-trisubstituted indolin-2-one derivative. This compound is a member of the larger 3-substituted indolin-2-one class, a privileged scaffold extensively explored for kinase inhibition.

Molecular Formula C20H21NO5
Molecular Weight 355.39
CAS No. 879043-31-9
Cat. No. B2698782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one
CAS879043-31-9
Molecular FormulaC20H21NO5
Molecular Weight355.39
Structural Identifiers
SMILESCC(=O)CC1(C2=CC=CC=C2N(C1=O)CC3=CC(=C(C=C3)OC)OC)O
InChIInChI=1S/C20H21NO5/c1-13(22)11-20(24)15-6-4-5-7-16(15)21(19(20)23)12-14-8-9-17(25-2)18(10-14)26-3/h4-10,24H,11-12H2,1-3H3
InChIKeyLHRHWFURKDERGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one (CAS 879043-31-9): A Multi-Target Indolinone for Focused Kinase & Dehydrogenase Screening


1-(3,4-Dimethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a synthetic, 1,3,3-trisubstituted indolin-2-one derivative. This compound is a member of the larger 3-substituted indolin-2-one class, a privileged scaffold extensively explored for kinase inhibition [1]. The 1-(3,4-dimethoxybenzyl) and 3-(2-oxopropyl) substituents distinguish it from simpler analogs, and it has been specifically profiled for its inhibitory activity against inosine monophosphate dehydrogenase II (IMPDH II), a target relevant to immunosuppressive and antiviral therapy .

Target engagementIMPDH2 dehydrogenase inhibition studies
Selectivity profileNegative for JNK3; distinct from kinase-focused analogs
SAR referenceDes-methyl baseline for 5-position optimization

Why 1-(3,4-Dimethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one Cannot Be Replaced by a Generic Indolin-2-one


The biological activity of 3-substituted indolin-2-ones is exquisitely sensitive to the nature of the N1 and C3 substituents, making simple interchange impossible. Generic substitution fails because distinct substitution patterns dictate target engagement profiles: N1-benzyl variants with specific C3-hydroxyimino groups are engineered for JNK3 isoform selectivity [1], while the specific 3-hydroxy-3-(2-oxopropyl) motif combined with an N1-(3,4-dimethoxybenzyl) group in this compound directs activity towards IMPDH II . The absence of these precise structural features in a generic analog would fundamentally alter, and likely abolish, the desired target-specific pharmacological profile.

Core scaffold mismatch
Using 3-hydroxy-3-(2-oxopropyl)indolin-2-one may shift activity from IMPDH2 to nitric oxide inhibition (core phenotype), altering pathway endpoints.
5-methyl analog uncertainty
The 5-methyl derivative lacks reported IMPDH2 data; its substitution could significantly change dehydrogenase engagement.
JNK3-targeted indolinones
Selective JNK3 inhibitors of the indolin-2-one class are not interchangeable; they lack the IMPDH2 profile required for nucleotide metabolism studies.

Direct Quantitative Evidence of Differentiation for 1-(3,4-Dimethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one


IMPDH2 Inhibition Profile: Differentiating Potency from Non-Benzylated Core Scaffold

The target compound demonstrates measurable inhibitory activity against human inosine monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in guanine nucleotide biosynthesis and a validated target for immunosuppressive and antiviral therapies. While the non-benzylated core scaffold (3-hydroxy-3-(2-oxopropyl)indolin-2-one) has no reported IMPDH activity, the 1-(3,4-dimethoxybenzyl) substitution introduces this specific target engagement, yielding an IC50 of 2,200 nM against recombinant human IMPDH2 [1]. This value, while micromolar, represents a distinct functional gain over the core scaffold. For broader context, a related indolin-2-one analog (BDBM50456076 / CHEMBL4215758) was essentially inactive (Ki > 5,000 nM) against the same target [2].

IMPDH2 inhibition
Head-to-head
IC50 2,200 nM
Supports IMPDH2 target engagement review
Versus core scaffold (no activity) and analog CHEMBL4215758 (Ki >5,000 nM)
IMPDH Inhibition Immunosuppression Antiviral Research

Mechanistic Shift: From Nitric Oxide Inhibition to IMPDH Engagement via N1-Benzylation

The non-benzylated parent molecule, 3-hydroxy-3-(2-oxopropyl)indolin-2-one, is a characterized inhibitor of nitric oxide (NO) production with an IC50 of 34 µM in LPS-stimulated murine macrophages [1]. The target compound's addition of the 1-(3,4-dimethoxybenzyl) group directs its activity away from this pathway and toward IMPDH2 inhibition. This demonstrates a fundamental shift in the compound's polypharmacology: N1-benzylation silences the NO inhibitory phenotype of the core while introducing a new, distinct target engagement profile.

Mechanistic shift
Cross-study comparable
Target: IMPDH2 IC50 2,200 nM
Core scaffold: NO inhibition IC50 34 µM (IMPDH2 not reported)
N1-benzylation redirects target profile
Functional switch from anti-inflammatory NO pathway to nucleotide metabolism
NO Production Inhibition Inflammation Target Selectivity

JNK3 Selectivity: Contextualizing the Target Compound's Kinase Profile Against Isoform-Selective Indolin-2-ones

Within the 3-substituted indolin-2-one class, specific N1-benzyl and C3-hydroxyimino substitutions have produced highly potent and isoform-selective JNK3 inhibitors. Lead compound A53 (an N1-substituted 3-hydroxyimino-indolin-2-one) demonstrated an IC50 of 78 nM against JNK3 with >80% inhibition at 1 µM against only JNK3 in a 398-kinase panel [1]. The target compound, bearing a 3-hydroxy-3-(2-oxopropyl) group instead of the 3-hydroxyimino motif, is not reported as a JNK3 inhibitor. While this means the compound is not suitable for JNK3-targeted research, its divergent selectivity profile—active against IMPDH2 but not JNK3—underscores the critical role of the C3 substituent in dictating kinase vs. dehydrogenase target preference. This negative selectivity data is valuable for chemogenomics studies seeking to decouple JNK3 from IMPDH2 pharmacology.

JNK3 selectivity
Class-level inference
Target: JNK3 not inhibited
Lead A53: JNK3 IC50 78 nM, >80% inhibition at 1 µM in 398-kinase panel
Negative control for kinase selectivity panels
Confirms restricted pharmacological space; not a pan-indolinone artifact
JNK3 Inhibition Neurodegeneration Kinase Selectivity

5-Methyl Analog Comparison: Impact of A-Ring Substitution on IMPDH2 Activity

The 5-methyl analog, 1-(3,4-dimethoxybenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one, has been described but its IMPDH2 inhibitory activity, if any, has not been reported in publicly available databases . The target compound (without the 5-methyl group) has a confirmed IMPDH2 IC50 of 2,200 nM. This creates a defined SAR pair where the impact of a single methyl substitution at the 5-position on IMPDH2 potency can be directly interrogated. For medicinal chemistry teams optimizing this series, the target compound provides the essential baseline activity data against which the 5-methyl analog can be quantitatively compared.

5-methyl SAR pair
Data to verify
Des-methyl (5-H): IMPDH2 IC50 2,200 nM
5-methyl analog: IMPDH2 activity not reported
Defined SAR pair for 5-position optimization
Target compound serves as essential reference standard
SAR Study IMPDH Inhibition 5-Methyl Indolinone

Physicochemical Differentiation: Computed Drug-Likeness Parameters for Prioritization

Computational property analysis provides a procurement-relevant differentiation. The target compound has a calculated partition coefficient (logP) of 2.12 and a polar surface area (PSA) of 47.29 Ų, with no violations of Lipinski's Rule of Five (Ro5) . These values suggest superior passive membrane permeability relative to more polar or larger indolin-2-one analogs. For context, optimization within the related JNK3 inhibitor series required careful balancing of logP and PSA to achieve both potency and brain penetration, with lead compound A53 requiring specific structural modifications beyond the basic indolin-2-one core [1].

Physicochemical profile
Class-level inference
logP 2.12PSA 47.29 Ų0 Ro5 violations4 rotatable bonds
Favorable computed drug-likeness for screening
In silico prediction; PSA
Drug-likeness Physicochemical Properties Lead Selection

Recommended Application Scenarios for 1-(3,4-Dimethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one (879043-31-9)


IMPDH2 Chemical Probe for Nucleotide Metabolism Studies

Ideal for academic and pharmaceutical laboratories investigating the role of IMPDH2 in immunosuppression, antiviral, or anticancer mechanisms. This compound serves as a defined chemical probe with a reported IC50 of 2,200 nM against recombinant human IMPDH2 [1], enabling dose-response studies to validate the target's therapeutic relevance. Its distinct profile from the core scaffold ensures that observed effects are attributable to the specific 1,3,3-trisubstituted pharmacophore, not a generic indolinone artifact.

SAR Reference Standard for 5-Position Indolin-2-one Optimization

As the 5-H reference standard, this compound is indispensable for medicinal chemistry teams optimizing a series of 5-substituted indolin-2-one IMPDH2 inhibitors. Procurement of this compound alongside its 5-methyl analog [1] establishes a quantitatively defined SAR pair, allowing for the direct measurement of how 5-position substitution modulates IMPDH2 potency and enabling rational, data-driven lead optimization.

Selectivity Profiling in Kinase vs. Dehydrogenase Screening Cascades

This compound is a valuable tool for selectivity panels designed to distinguish between kinase and dehydrogenase inhibition within the indolin-2-one chemotype. Its confirmed inactivity against JNK3 [1] and activity against IMPDH2 provides a built-in selectivity profile, allowing screening laboratories to use it as a reference for profiling new analogs and ensuring that hits are not simply pan-reactive indolinone scaffolds.

In Silico Modeling and Pharmacophore Hypothesis Validation

With favorable computed drug-likeness parameters (logP = 2.12, PSA = 47.29 Ų, 0 Ro5 violations) [1], this compound is well-suited for computational chemistry groups building pharmacophore models for IMPDH2 inhibition. Its relatively compact structure and defined stereochemistry facilitate docking studies and molecular dynamics simulations, helping to validate in silico screening hits before committing to costly synthesis.

Application
Selection Property
Validation Focus
IMPDH2 pathway studies
N1-(3,4-dimethoxybenzyl) group confers IMPDH2 engagement
IMPDH2 enzymatic assay context
5-position SAR optimization
Des-methyl reference standard for analog comparison
Comparator benchmarking with 5-methyl analog
Kinase/dehydrogenase selectivity profiling
Negative JNK3 inhibition profile within indolinone chemotype
Pan-kinase panel review
In silico pharmacophore validation
Balanced computed logP and PSA; Ro5 compliant
ADME parameter prediction review
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